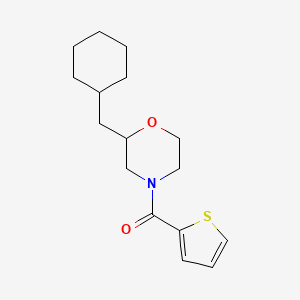
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine, also known as CTM, is a synthetic compound that belongs to the class of morpholine derivatives. CTM has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
作用机制
The mechanism of action of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is not fully understood. However, studies suggest that 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine may exert its antitumor effects by inducing apoptosis (cell death) in cancer cells. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine may also inhibit the proliferation of cancer cells by blocking the cell cycle. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine's antiviral activity may be due to its ability to inhibit the replication of the virus. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine's anti-inflammatory effects may be due to its ability to inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been shown to have a low toxicity profile in vitro and in vivo. In animal studies, 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been found to be well-tolerated, with no adverse effects observed at therapeutic doses. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has also been found to have good pharmacokinetic properties, with high bioavailability and a long half-life.
实验室实验的优点和局限性
One advantage of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is its broad-spectrum antitumor activity. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been found to be effective against various types of cancer cells, making it a potential therapeutic agent for multiple types of cancer. Another advantage of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is its low toxicity profile, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
Future research on 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine could focus on its potential as a therapeutic agent for various types of cancer. Studies could also investigate the use of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine in combination with other chemotherapeutic agents to enhance its antitumor activity. In addition, further studies could explore the mechanism of action of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine and its potential as an anti-inflammatory and antiviral agent. Finally, research could focus on developing new formulations of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine that improve its solubility and bioavailability.
合成方法
The synthesis of 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine involves the reaction of 2-thiophenecarboxylic acid with cyclohexylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine as a white solid with a yield of around 70%.
科学研究应用
2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been extensively studied for its antitumor activity. Studies have shown that 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine can inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has also been found to have antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, 2-(cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
[2-(cyclohexylmethyl)morpholin-4-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2S/c18-16(15-7-4-10-20-15)17-8-9-19-14(12-17)11-13-5-2-1-3-6-13/h4,7,10,13-14H,1-3,5-6,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUCUBBAVJNTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC2CN(CCO2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylmethyl)-4-(2-thienylcarbonyl)morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(diethylamino)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B6058036.png)
![{1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6058041.png)
![1-[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-(5-isoquinolinylmethyl)-N-methylmethanamine](/img/structure/B6058045.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(2-pyrazinyl)propanamide](/img/structure/B6058048.png)
![2-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6058054.png)
![3,5-dimethyl-4-{[2-(2-methylphenyl)-1-pyrrolidinyl]sulfonyl}isoxazole](/img/structure/B6058060.png)

![2-[(2,6-dichlorophenoxy)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B6058072.png)
![methyl 3-[(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]benzoate](/img/structure/B6058082.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6058092.png)
![5-(2,4-dimethylphenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6058095.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethanamine](/img/structure/B6058101.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)[(6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)methyl]methylamine](/img/structure/B6058106.png)
![ethyl 3-oxo-2-({4-[(trifluoromethyl)thio]phenyl}hydrazono)butanoate](/img/structure/B6058112.png)